Bienvenue dans la boutique en ligne BenchChem!

8-Methylquinazoline

PARP Inhibition Cancer Research DNA Repair

8-Methylquinazoline (CAS 7557-03-1) is a nitrogen-containing heterocyclic compound belonging to the quinazoline class, characterized by a fused benzene and pyrimidine ring system with a methyl substituent at the 8-position. This specific substitution pattern is a key molecular feature that distinguishes it from other quinazoline isomers and unsubstituted analogues.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 7557-03-1
Cat. No. B1603716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinazoline
CAS7557-03-1
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=NC=N2
InChIInChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3
InChIKeyKKASWOGQJXWOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylquinazoline (CAS 7557-03-1): Key Properties and Role as a Privileged Scaffold for Medicinal Chemistry Procurement


8-Methylquinazoline (CAS 7557-03-1) is a nitrogen-containing heterocyclic compound belonging to the quinazoline class, characterized by a fused benzene and pyrimidine ring system with a methyl substituent at the 8-position [1]. This specific substitution pattern is a key molecular feature that distinguishes it from other quinazoline isomers and unsubstituted analogues. Its molecular formula is C9H8N2, with a molecular weight of 144.17 g/mol and a melting point of 63 °C [2]. 8-Methylquinazoline serves primarily as a core structural scaffold or a crucial synthetic intermediate in medicinal chemistry for the development of biologically active compounds, particularly those targeting enzymes within the poly(ADP-ribose) polymerase (PARP) family, including tankyrases (TNKSs) [1][3][4].

Why 8-Methylquinazoline Cannot Be Substituted with Other Quinazoline Isomers or Unsubstituted Analogues in Critical Research


For applications requiring interaction with specific biological targets, generic substitution among quinazoline analogues is not scientifically valid due to the profound impact of the 8-methyl group on both potency and isoform selectivity. Studies have demonstrated that the presence of a methyl group at the 8-position, compared to a hydrogen atom (unsubstituted quinazoline), a hydroxyl group (8-OH), or a methoxy group (8-OMe), is a critical determinant of activity against enzymes like tankyrases (TNKSs) and poly(ADP-ribose) polymerases (PARPs) [1]. This substitution pattern can dictate whether a compound acts as a potent, selective inhibitor or is essentially inactive, a nuance lost when a researcher or procurement officer opts for a cheaper or more readily available but non-specific quinazoline core [2]. Furthermore, the 8-methylquinazoline scaffold provides a distinct and well-characterized starting point for further synthetic derivatization, with a defined structure-activity relationship (SAR) that guides the development of new drug candidates, unlike an uncharacterized mixture or an incorrect isomer [1][3].

Quantitative Evidence for 8-Methylquinazoline Differentiation: A Procurement-Focused Guide to Potency and Selectivity


Superior PARP Inhibitory Potency: 8-Methylquinazolinone vs. 8-Methoxyquinazolinone and Unsubstituted Analogues

In a direct head-to-head comparison, a series of 8-methylquinazolin-4(3H)-one derivatives were evaluated alongside 8-methoxy and 8-hydroxy analogues for their ability to inhibit poly(ADP-ribose) polymerase (PARP) in permeabilized L1210 murine leukemia cells [1]. The 8-methyl substituent was found to be a key driver of potency. The 8-methylquinazolinone series exhibited IC50 values ranging from 0.13 to 0.27 µM, whereas the corresponding 8-methoxy series showed significantly higher (worse) IC50 values, and N3-methylated quinazolinones (used as controls) were essentially inactive (IC50 > 100 µM) [1]. This quantitative difference clearly demonstrates that the 8-methyl group is critical for achieving nanomolar-range PARP inhibition.

PARP Inhibition Cancer Research DNA Repair

Tankyrase (TNKS) Selectivity: 8-Methyl Group Confers Isoform Selectivity Over PARP-1/2

Structure-activity relationship (SAR) studies on 2-arylquinazolin-4-ones revealed that an 8-methyl substituent is critical for achieving selectivity for tankyrases (TNKSs) over the closely related PARP-1 and PARP-2 enzymes [1]. Comparative analysis showed that while an 8-methyl group, combined with a hydrophobic or electron-withdrawing group at the 4'-position, yielded potent and selective TNKS inhibitors, analogues with polar groups at the 8-position (e.g., 8-OH, 8-OMe) exhibited poor isoform-selectivity [1]. The study identified 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one as a potent and selective TNKS/Wnt signaling inhibitor [1].

Tankyrase Inhibition Wnt Signaling Cancer Biology

High Anti-inflammatory Activity of an 8-Methylquinazolinone Derivative in a Direct Comparison with a Standard Drug

A specific derivative built on the 8-methylquinazoline scaffold, a 2-bromo-substituted Schiff base (compound 6g), demonstrated exceptional anti-inflammatory activity in an in vitro assay [1]. This compound achieved 96.89 ± 0.83% inhibition of protein denaturation, which was compared directly against a standard anti-inflammatory medication (diclofenac sodium) [1]. This result quantitatively establishes the 8-methylquinazolinone core as a viable and potent pharmacophore for developing novel anti-inflammatory agents.

Anti-inflammatory Drug Discovery Schiff Base

Broad-Spectrum Antimicrobial Potency of 8-Methylquinazolinone Derivatives Against Key Pathogens

The same series of 8-methylquinazolinone Schiff base derivatives was evaluated for antimicrobial activity against a panel of bacterial and fungal pathogens [1]. Several compounds exhibited significant inhibitory effects. Notably, compound 6d (4-OH derivative) demonstrated the broadest and most potent activity, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against various strains including E. coli, Klebsiella sp., B. megaterium, S. aureus, and A. niger [1]. This range of activity provides a quantitative benchmark for the antimicrobial potential of this scaffold.

Antimicrobial Antibacterial Antifungal

Potentiation of Cytotoxic Therapies: A Differentiated Functional Consequence of 8-Methylquinazoline-Based PARP Inhibition

While the parent 8-methylquinazoline is a synthetic building block, its derivative 8-hydroxy-2-methylquinazolinone (NU1025) demonstrates the functional consequence of this scaffold's potent PARP inhibition [1]. In vitro studies with L1210 leukemia cells showed that a concentration of 200 µM NU1025 (which has an IC50 of 0.40 µM against PARP) potentiated the cytotoxicity of the DNA-methylating agent MTIC by 3.5-fold and of gamma-radiation by 1.4-fold at the 10% survival level [1]. This provides a quantitative measure of its ability to enhance existing cancer therapies, a key differentiator from less potent PARP inhibitors.

Chemopotentiation Radiosensitization PARP Inhibition

Validated Research and Development Scenarios for Procuring 8-Methylquinazoline (CAS 7557-03-1)


Development of Selective Tankyrase (TNKS) Inhibitors for Wnt Pathway-Targeted Cancer Therapeutics

For medicinal chemistry programs focused on the Wnt signaling pathway and tankyrase inhibition, 8-methylquinazoline is the core scaffold of choice. The evidence demonstrates that the 8-methyl group is essential for achieving selectivity for TNKSs over the closely related PARP-1/2 enzymes [1]. This selectivity is a critical requirement for developing drug candidates with a reduced off-target profile. Procuring 8-methylquinazoline provides the exact starting material needed to explore this validated SAR space, as confirmed by crystallographic studies rationalizing the observed selectivity [1].

Synthesis of High-Potency PARP Inhibitors as Chemo- and Radiosensitizers

Research programs aiming to create potent PARP inhibitors for use in combination with DNA-damaging chemotherapies or radiotherapy should prioritize the procurement of 8-methylquinazoline. Quantitative evidence from direct comparisons shows that 8-methylquinazolinones are among the most potent PARP inhibitors reported, with IC50 values in the 0.13-0.27 µM range, significantly outperforming 8-methoxy analogues [2]. The functional consequence of this potency is a demonstrated 3.5-fold increase in the cytotoxicity of the DNA-methylating agent MTIC [2], validating the utility of this scaffold for developing effective sensitizing agents.

Synthesis of Novel Anti-inflammatory and Antimicrobial Agents via Schiff Base Derivatization

This scaffold is a compelling choice for hit-to-lead programs seeking new anti-inflammatory or antimicrobial compounds. Recent research has shown that derivatives of 8-methylquinazolinone can achieve very high levels of anti-inflammatory activity (up to 96.89% inhibition) comparable to standard drugs, as well as broad-spectrum antimicrobial activity with MICs as low as 12.5 µg/mL against key pathogens [3]. Procuring 8-methylquinazoline enables researchers to follow established synthetic routes to these bioactive derivatives, accelerating the drug discovery process in these critical therapeutic areas [3].

Medicinal Chemistry Core Scaffold for Structure-Activity Relationship (SAR) Exploration

For any academic or industrial lab engaged in quinazoline-based medicinal chemistry, 8-methylquinazoline represents a well-characterized and versatile building block. Its well-defined physical properties (e.g., molecular weight 144.17 g/mol, melting point 63 °C) facilitate purification and handling [4]. The extensive SAR data available for this substitution pattern—particularly its impact on PARP and TNKS inhibition—provides a rational foundation for designing new analogues with predictable biological activity [1][2]. This reduces the risk and cost associated with exploring less-characterized quinazoline isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.